![molecular formula C7H5ClN2O B11761182 5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)
5-(Chloromethyl)benzo[c][1,2,5]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)benzo[c][1,2,5]oxadiazole: is a heterocyclic compound that contains a benzene ring fused with an oxadiazole ring. This compound is known for its potential pharmacological activities, including anticancer properties . The structure of this compound consists of a chloromethyl group attached to the benzene ring, which contributes to its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)benzo[c][1,2,5]oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of a series of related compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chloromethyl)benzo[c][1,2,5]oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
Chemistry: 5-(Chloromethyl)benzo[c][1,2,5]oxadiazole is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an anticancer agent, targeting tumor hypoxia and inhibiting cancer cell proliferation . It is also being explored for its antimicrobial and antiparasitic activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility allows for the development of new products with improved efficacy and safety profiles .
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)benzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor growth and metastasis . By targeting HIF-1, the compound can effectively reduce cancer cell survival and proliferation .
Comparación Con Compuestos Similares
Benzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
1,2,4-Oxadiazole Derivatives: These compounds have a different ring structure but share similar reactivity and applications in various fields.
Uniqueness: 5-(Chloromethyl)benzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern and the presence of the chloromethyl group, which enhances its reactivity and potential for further functionalization . Its ability to target hypoxia-inducing factor-1 (HIF-1) also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-(chloromethyl)-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROUJDCSDMSXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
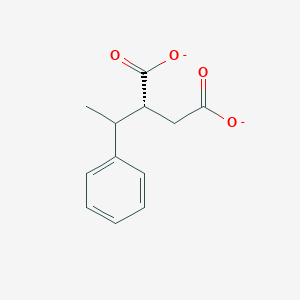

![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
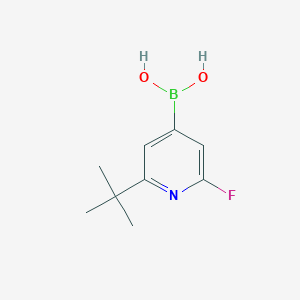
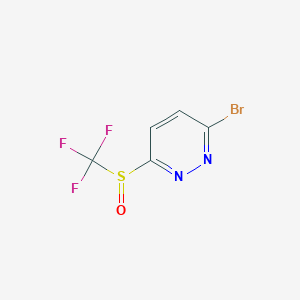
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
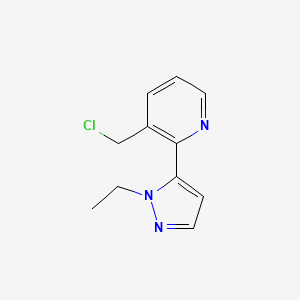
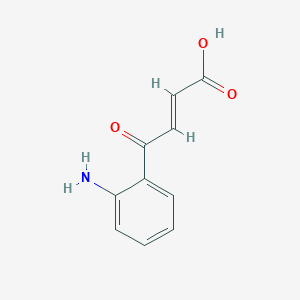
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
